molecular formula C21H17N3O2S B11432382 2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-9-methyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11432382
M. Wt: 375.4 g/mol
InChI Key: CPNLRVNBHOIBDB-UHFFFAOYSA-N
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Description

2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a fused ring system that includes quinoline, pyridine, and thieno-pyrimidine moieties, making it a subject of study for its chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common approach involves the condensation of 2,3-dihydroquinolin-4(1H)-one with a suitable pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by Lewis acids such as FeCl3 or Brønsted acids like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Solvent selection and purification steps are also critical to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced alcohols, and substituted heterocycles with diverse functional groups.

Scientific Research Applications

2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-DIHYDRO-1(2H)-QUINOLINYLCARBONYL]-9-METHYL-4H-PYRIDO[1,2-A]THIENO[2,3-D]PYRIMIDIN-4-ONE stands out due to its unique fused ring system, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-10-methyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one

InChI

InChI=1S/C21H17N3O2S/c1-13-6-4-11-24-18(13)22-19-15(20(24)25)12-17(27-19)21(26)23-10-5-8-14-7-2-3-9-16(14)23/h2-4,6-7,9,11-12H,5,8,10H2,1H3

InChI Key

CPNLRVNBHOIBDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(S3)C(=O)N4CCCC5=CC=CC=C54

Origin of Product

United States

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